3,5-dimethyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide
Description
Properties
IUPAC Name |
3,5-dimethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-9-13(10(2)20-17-9)14(19)15-7-11-8-16-18-6-4-3-5-12(11)18/h8H,3-7H2,1-2H3,(H,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEZFTNSPINXRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC2=C3CCCCN3N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyridine core This can be achieved through a cyclization reaction involving appropriate precursors such as aminopyridines and diketones
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The isoxazole ring can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be performed on the pyrazolo[1,5-a]pyridine moiety to produce reduced derivatives.
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions at different positions on the rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst can be used.
Substitution: : Nucleophiles like ammonia (NH₃) or electrophiles like acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions can include oxidized isoxazoles, reduced pyrazolo[1,5-a]pyridines, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its structural complexity allows it to interact with various biological targets.
Medicine
In the field of medicine, this compound has potential applications in drug discovery and development. It can be used as a lead compound for the design of new therapeutic agents targeting specific diseases.
Industry
In industry, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 3,5-dimethyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-pyrazole-4-sulfonamide
N,N-Dimethyl-1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanamine
4,5,6,7-Tetrahydropyrazolo[1,5-d][1,2,4]-triazin-4-one, 2,6-dimethyl-7
Uniqueness
3,5-Dimethyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide stands out due to its specific combination of functional groups and structural features
Biological Activity
The compound 3,5-dimethyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide is a member of the isoxazole and pyrazolo[1,5-a]pyridine classes of compounds. These classes have been recognized for their diverse biological activities, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a tetrahydropyrazolo[1,5-a]pyridine moiety linked to an isoxazole ring through a methyl group.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in inflammatory pathways. For instance, studies indicate that derivatives with similar structures have demonstrated inhibitory activity against cyclooxygenase (COX) enzymes and soluble epoxide hydrolase (sEH) .
- Cellular Pathways : It may modulate pathways related to cell proliferation and apoptosis. Compounds with a pyrazole core have been implicated in the inhibition of tumor necrosis factor-alpha (TNFα) production and other cytokines involved in inflammatory responses .
- Receptor Interaction : The compound might interact with various receptors that regulate cellular functions and signal transduction pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of isoxazole derivatives. For example:
- In vitro studies showed that related compounds exhibit significant cytotoxicity against various cancer cell lines. The IC50 values for these compounds ranged from 0.1 to 1 μM against human cancer cells .
- Mechanistic studies suggest that these compounds induce apoptosis through caspase activation and modulation of Bcl-2 family proteins.
Anti-inflammatory Activity
The compound's anti-inflammatory properties are supported by:
- Inhibition of pro-inflammatory cytokines : Compounds similar to this compound have shown IC50 values in the nanomolar range for inhibiting IL-17 and TNFα production .
- Animal Studies : In vivo models demonstrated reduced inflammation in conditions such as arthritis when treated with related pyrazole derivatives.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other structurally similar compounds:
| Compound Name | Structure | Biological Activity | IC50 Values |
|---|---|---|---|
| 4-Pyrazolyl-Ureas | Pyrazole core linked to urea | Anti-inflammatory | 0.013 - 0.067 μM |
| 2-Phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methylbutanamide | Similar core structure | Anticancer | 0.1 - 1 μM |
| N-(4-Hydroxyphenyl)-N'-(4-pyrazolyl)urea | Pyrazole and urea linkage | COX inhibitor | 16.2 - 50.2 nM |
Case Studies
Several case studies have been conducted to assess the efficacy and safety profile of compounds related to our target compound:
- Study on Anti-inflammatory Effects : A study involving animal models demonstrated that treatment with pyrazolo derivatives significantly reduced paw swelling due to inflammation compared to controls.
- Cytotoxicity Assays : In vitro assays on cancer cell lines revealed that compounds with similar structures induced cell cycle arrest at G0/G1 phase and increased apoptosis rates.
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
The synthesis typically involves multi-step reactions, including cycloaddition and alkylation. For example, a base-mediated nucleophilic substitution (e.g., K₂CO₃ in DMF) can couple the isoxazole-4-carboxamide core with the tetrahydropyrazolo-pyridine moiety . Optimization strategies:
- Temperature Control: Maintain room temperature during coupling to minimize side reactions .
- Purification: Use column chromatography with gradients of ethyl acetate/hexane for intermediates, followed by recrystallization (ethanol/water) for final product isolation .
- Yield Improvement: Pre-activate the methylene bridge via bromide intermediates to enhance nucleophilicity .
Basic: Which spectroscopic techniques are critical for confirming the structure, and what key spectral markers should researchers prioritize?
Methodological Answer:
- ¹H/¹³C NMR: Prioritize signals for the methyl groups (δ ~2.3–2.5 ppm for isoxazole-CH₃; δ ~1.9–2.1 ppm for pyrazole-CH₃) and the methylene bridge (δ ~4.2–4.5 ppm, integrating for 2H) .
- HRMS: Validate molecular formula (e.g., [M+H]⁺ expected vs. observed mass; error <2 ppm) .
- IR Spectroscopy: Confirm carbonyl (C=O stretch ~1680–1700 cm⁻¹) and NH amide (~3300 cm⁻¹) groups .
Advanced: How can researchers design SAR studies to investigate bioactivity, particularly in enzyme inhibition?
Methodological Answer:
- Variable Substituents: Synthesize analogs with modifications to the isoxazole (e.g., 5-methyl vs. 5-ethyl) and tetrahydropyrazolo-pyridine (e.g., substituents at positions 4,5,6) to assess steric/electronic effects .
- Bioassays: Use in vitro enzyme inhibition assays (e.g., kinase or protease targets) with IC₅₀ determination. Validate selectivity via counter-screening against related enzymes .
- Data Analysis: Apply multivariate regression to correlate substituent properties (Hammett σ, LogP) with activity trends .
Advanced: What computational approaches predict binding affinity with target proteins, and how should simulations be parameterized?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite with flexible ligand sampling. Parameterize the force field (e.g., OPLS3e) and validate docking poses via RMSD clustering (<2 Å) .
- Molecular Dynamics (MD): Run 100-ns simulations in explicit solvent (TIP3P water) with NPT ensemble. Analyze binding free energy via MM-GBSA, focusing on key residues (e.g., catalytic lysine or aspartate) .
- Validation: Cross-reference computational results with mutagenesis data or crystal structures (if available) .
Advanced: How can contradictions between in vitro and in vivo bioactivity data be resolved?
Methodological Answer:
- Pharmacokinetic Profiling: Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding to explain reduced in vivo efficacy .
- Dosage Adjustments: Conduct dose-response studies in animal models, comparing AUC (Area Under Curve) with in vitro IC₅₀ values .
- Tissue Distribution: Use LC-MS/MS to quantify compound levels in target tissues versus plasma .
Basic: What protocols are recommended for stability testing under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Studies: Incubate the compound in buffers (pH 1–13) at 40°C/75% RH for 14 days. Analyze degradation via HPLC (C18 column, acetonitrile/water gradient) .
- Thermal Stability: Perform TGA/DSC to identify decomposition temperatures. Store lyophilized samples at -20°C under argon to prevent hydrolysis .
Advanced: How can discrepancies in NMR data between predictions and observations be resolved?
Methodological Answer:
- Solvent Effects: Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts. Compare with DFT-calculated chemical shifts (e.g., B3LYP/6-311+G(d,p)) .
- 2D Techniques: Use HSQC and HMBC to resolve overlapping signals. For example, correlate the methylene bridge protons with adjacent carbons to confirm connectivity .
- Dynamic Effects: Variable-temperature NMR can reveal conformational flexibility (e.g., ring puckering in tetrahydropyrazolo-pyridine) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
